molecular formula C52H108Si B11943307 Butyltrihexadecylsilane

Butyltrihexadecylsilane

Cat. No.: B11943307
M. Wt: 761.5 g/mol
InChI Key: KOTNVNBHCWHDFC-UHFFFAOYSA-N
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Description

Butyltrihexadecylsilane is an organosilicon compound with the molecular formula C52H108Si. It is a long-chain alkylsilane, which is often used in various industrial and research applications due to its unique chemical properties. The compound is known for its hydrophobic characteristics and is used in surface treatments and coatings to impart water-repellent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyltrihexadecylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across an unsaturated carbon-carbon bond. This reaction is usually catalyzed by transition metals such as platinum or rhodium. The general reaction can be represented as follows:

R-SiH+CH2=CH-R’R-Si-CH2-CH2-R’\text{R-SiH} + \text{CH}_2=\text{CH-R'} \rightarrow \text{R-Si-CH}_2\text{-CH}_2\text{-R'} R-SiH+CH2​=CH-R’→R-Si-CH2​-CH2​-R’

In this case, the reactants would be trihexadecylsilane and 1-butene, with a platinum catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and catalyst concentration to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

Butyltrihexadecylsilane can undergo various chemical reactions, including:

    Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.

    Reduction: Reduction reactions can convert silanols back to silanes.

    Substitution: The alkyl groups attached to silicon can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenated reagents like chlorosilanes are often employed for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various organosilicon compounds depending on the substituents used.

Scientific Research Applications

Butyltrihexadecylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a hydrophobic agent in surface treatments.

    Biology: Employed in the modification of biomolecules to enhance their stability and hydrophobicity.

    Medicine: Investigated for use in drug delivery systems due to its ability to modify surface properties of nanoparticles.

    Industry: Utilized in coatings, sealants, and adhesives to impart water-repellent properties.

Mechanism of Action

The mechanism of action of butyltrihexadecylsilane primarily involves its interaction with surfaces to impart hydrophobic properties. The long alkyl chains create a barrier that repels water, while the silicon atom forms strong bonds with the substrate. This combination results in durable and effective water-repellent coatings.

Comparison with Similar Compounds

Similar Compounds

    Octadecyltrichlorosilane (OTS): Another long-chain alkylsilane used for similar applications.

    Hexadecyltrimethoxysilane: Used in surface treatments and coatings.

    Dodecyltriethoxysilane: Employed in hydrophobic coatings and as a coupling agent.

Uniqueness

Butyltrihexadecylsilane is unique due to its specific combination of butyl and trihexadecyl groups, which provide a balance of hydrophobicity and reactivity. This makes it particularly useful in applications where both properties are desired.

Properties

Molecular Formula

C52H108Si

Molecular Weight

761.5 g/mol

IUPAC Name

butyl(trihexadecyl)silane

InChI

InChI=1S/C52H108Si/c1-5-9-13-16-19-22-25-28-31-34-37-40-43-46-50-53(49-12-8-4,51-47-44-41-38-35-32-29-26-23-20-17-14-10-6-2)52-48-45-42-39-36-33-30-27-24-21-18-15-11-7-3/h5-52H2,1-4H3

InChI Key

KOTNVNBHCWHDFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[Si](CCCC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC

Origin of Product

United States

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